molecular formula C12H14Cl2FNO4S B3429733 Florfenicol CAS No. 76639-94-6

Florfenicol

Cat. No.: B3429733
CAS No.: 76639-94-6
M. Wt: 358.2 g/mol
InChI Key: AYIRNRDRBQJXIF-NXEZZACHSA-N
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Description

Florfenicol is a synthetic fluorinated derivative of thiamphenicol, belonging to the amphenicol class of antibiotics. It is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria. This compound is primarily used in veterinary medicine to treat bacterial infections in livestock and aquaculture. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Florfenicol is synthesized through a multi-step process. The synthesis begins with the fluorination of thiamphenicol, followed by several chemical reactions to introduce the necessary functional groups. The key steps include:

    Fluorination: Thiamphenicol is treated with a fluorinating agent to introduce a fluorine atom.

    Acylation: The fluorinated intermediate undergoes acylation to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized for maximum efficiency.

    Purification: The crude product is purified using techniques like crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Florfenicol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or carboxylated derivatives, while reduction can lead to dehalogenated products.

Scientific Research Applications

Florfenicol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of antibiotic action and resistance.

    Biology: Employed in research on bacterial protein synthesis and ribosomal function.

    Medicine: Investigated for its potential use in treating bacterial infections in humans, although primarily used in veterinary medicine.

    Industry: Utilized in the development of new antibiotic formulations and delivery systems, such as sustained-release granules and niosomes.

Mechanism of Action

Florfenicol exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center. This binding prevents the formation of peptide bonds, thereby inhibiting the elongation of the peptide chain and ultimately leading to bacterial cell death. The molecular targets include the ribosomal RNA and associated proteins involved in the peptidyl transferase activity.

Comparison with Similar Compounds

Florfenicol is compared with other amphenicols, such as chloramphenicol and thiamphenicol. While all three compounds share a similar mechanism of action, this compound has several unique features:

    Fluorination: The presence of a fluorine atom in this compound enhances its antibacterial activity and reduces the risk of resistance.

    Safety Profile: this compound lacks the nitro group found in chloramphenicol, which is associated with serious side effects like aplastic anemia.

    Spectrum of Activity: this compound has a broader spectrum of activity compared to thiamphenicol, making it more effective against a wider range of bacterial pathogens.

List of Similar Compounds

    Chloramphenicol: A naturally occurring antibiotic with a similar mechanism of action but associated with severe side effects.

    Thiamphenicol: A synthetic derivative of chloramphenicol with a similar structure but less potent than this compound.

    Azidamfenicol: Another synthetic amphenicol with modifications to enhance its antibacterial properties.

This compound’s unique properties and broad-spectrum activity make it a valuable antibiotic in veterinary medicine and a subject of ongoing research in various scientific fields.

Properties

IUPAC Name

2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIRNRDRBQJXIF-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045500
Record name Florfenicol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73231-34-2, 76639-94-6
Record name Florfenicol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73231-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Florfenicol [USAN:INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Florfenicol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11413
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Florfenicol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name florphenicol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-dichloro-N-{(1R,2S)-3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]propan-2-yl}acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLORFENICOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J97307Y1H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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